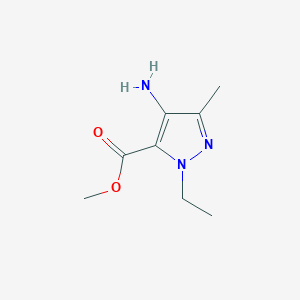![molecular formula C11H15F2NO2 B3006629 {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine CAS No. 926254-32-2](/img/structure/B3006629.png)
{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine" is not directly mentioned in the provided papers. However, the papers do discuss various phenylamine derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . For instance, paper describes the synthesis of a nitrogen analog of stilbene, which is structurally related to phenylamines, and its potential application as a skin whitening agent due to its inhibitory effects on melanin production.
Synthesis Analysis
The synthesis of phenylamine derivatives can be achieved through various methods. Paper outlines an ultrasound-mediated condensation of amine with dehydroacetic acid, which is an efficient and environmentally friendly protocol. This method offers advantages such as simple work-up procedures, shorter reaction times, and higher yields. Similarly, paper presents a novel synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines, which could be analogous to the synthesis of the compound , given the right starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylamine derivatives is crucial for their chemical properties and biological activities. The papers do not directly analyze the molecular structure of "{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine," but they do provide insights into the structure-activity relationships of similar compounds. For example, the nitrogen analog of stilbene discussed in paper shows UV-blocking effects and SOD-like activity, which are influenced by its molecular structure.
Chemical Reactions Analysis
The chemical reactions involving phenylamine derivatives can be complex and diverse. Paper describes a domino reaction process to synthesize N-substituted 1,4-dihydropyridines, which involves multiple steps and the use of catalysts like trifluoroacetic acid (TFA). This indicates that the compound "{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine" could also undergo various chemical reactions depending on the functional groups present and the reaction conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylamine derivatives are determined by their molecular structures. While the papers do not provide specific data on the physical and chemical properties of "{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine," they do mention properties like UV absorption and fluorescence for related compounds . These properties are important for applications in fields such as dermatology and materials science.
Applications De Recherche Scientifique
Molecular Structure and Conformation
- The molecule exists in a twin-chair conformation with equatorial orientation of substituent groups, showing variations in cyclohexanone and piperidone rings, which are relevant in understanding its chemical behavior and potential applications (Park, Ramkumar, & Parthiban, 2012).
Antimicrobial Activities
- Novel derivatives of this compound have been synthesized, showing good to moderate antimicrobial activities against test microorganisms. This indicates potential uses in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Application in Polymer Solar Cells
- An amine-based derivative has been applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating potential in improving the efficiency of organic/polymer solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Synthesis of Ureido Sugars
- Utilized in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. This implies its role in advancing carbohydrate chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Role in Metabolism of Biogenic Compounds
- Studies on the metabolism of biologically active amines, which are crucial in understanding the role of these compounds in the central nervous system, may involve derivatives of this chemical (Friedhoff & Goldstein, 1962).
Lipase-Catalyzed Reactions
- Shown to enhance lipase-catalyzed N-acylation reactions, indicating its role in enzymatic processes and potential in industrial applications (Cammenberg, Hult, & Park, 2006).
Corrosion Inhibition
- Used in the synthesis of compounds that act as effective corrosion inhibitors for mild steel in acidic medium. This suggests its industrial application in protecting metals (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Ultrasound-Mediated Synthesis
- Facilitates ultrasound-mediated synthesis processes, highlighting its role in developing more efficient and environmentally friendly chemical production methods (Wang, Zou, Zhao, & Shi, 2011).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-3-15-10-6-8(7-14-2)4-5-9(10)16-11(12)13/h4-6,11,14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCQSKHKCXHPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)
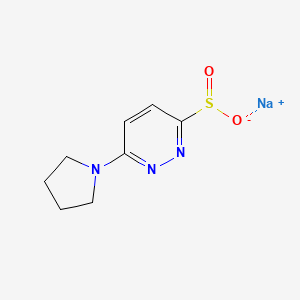


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)
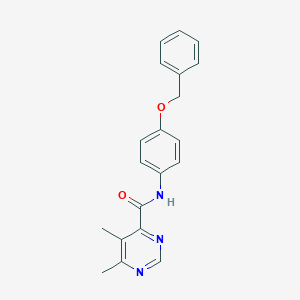
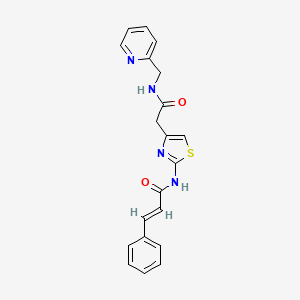
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)

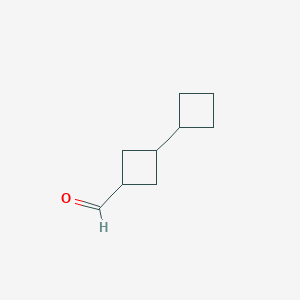

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
